3-hydroxy-2-Pyridinecarboximidamide
Description
Properties
IUPAC Name |
3-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(8)5-4(10)2-1-3-9-5/h1-3,10H,(H3,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBWLFBRFFFVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293977 | |
| Record name | 3-Hydroxy-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208071-22-0 | |
| Record name | 3-Hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208071-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 3-Hydroxy-2-Pyridinecarboximidamide
Preparation of 3-Hydroxypyridine (3-Pyridone) as a Key Intermediate
The preparation of 3-hydroxypyridine, a crucial precursor, is well-documented and serves as a foundation for further functionalization to 3-hydroxy-2-pyridinecarboximidamide.
Method Using Pyridine and Mercury Bisulfate in Oleum
- Procedure : Pyridine is reacted with mercury bisulfate in fuming sulfuric acid (oleum) at 210–220 °C for 8–10 hours.
- Isolation : The reaction mixture is cooled, and a solvent such as methanol, ethanol, or water is added to precipitate pyridine-3-sulfonic acid.
- Conversion : Pyridine-3-sulfonic acid is then heated with alkaline substances (e.g., saturated sodium carbonate solution) to a molten state at ~160 °C, followed by further heating at 250 °C for 2–3 hours.
- pH Adjustment : The mixture is cooled and neutralized to pH 8–9 to yield 3-hydroxypyridine.
- Advantages : This method produces high-purity 3-hydroxypyridine with minimal waste and is suitable for large-scale production.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| 1 | Pyridine + Hg(HSO4)2 in oleum | 210–220 | 8–10 | Forms pyridine-3-sulfonic acid |
| 2 | Pyridine-3-sulfonic acid + alkali | 160 (molten) | 2–3 | Followed by heating at 250 °C |
| 3 | pH adjustment | Room temp | — | pH 8–9, yields 3-hydroxypyridine |
This method is detailed in patent CN103664760A and is noted for its environmental benefits and operational safety.
Synthesis of 3-Hydroxy-2-Pyridinecarboximidamide via Amidoxime Intermediates
A more direct approach to the target compound involves the synthesis from pyridine amidoximes or hydroximoyl chlorides:
- Step 1 : Synthesis of pyridine amidoxime derivatives.
- Step 2 : Conversion to pyridinehydroximoyl chloride.
- Step 3 : Reaction with suitable amines or alkylating agents to form N'-hydroxy-N-substituted pyridinecarboximidamides.
This three-step procedure enables the efficient preparation of 3-hydroxy-2-pyridinecarboximidamide and its N-substituted derivatives, especially when substituents are at the 3- and 4-positions of the pyridine ring.
| Step | Reaction | Key Intermediate | Notes |
|---|---|---|---|
| 1 | Pyridine → Pyridine amidoxime | Pyridine amidoxime | Hydroxylamine reaction |
| 2 | Amidoxime → Hydroximoyl chloride | Pyridinehydroximoyl chloride | Chlorination step |
| 3 | Hydroximoyl chloride + amine | 3-hydroxy-2-pyridinecarboximidamide | Final amidine formation |
This method is highlighted in organic chemistry research for its versatility and efficiency in preparing N'-hydroxy derivatives.
Comparative Summary of Preparation Methods
In-Depth Research Findings and Notes
- pH Control : Across multiple methods, controlling pH during neutralization or hydrolysis steps is critical to maximize yield and avoid unwanted side products such as pyridine salts.
- Temperature Sensitivity : Hydroxylation and sulfonation reactions require precise temperature control (often between 160–220 °C) to balance reaction rate and product stability.
- Environmental and Safety Considerations : The mercury bisulfate method, while effective, involves toxic mercury compounds; the nitration method using anhydrous KNO3 avoids acid mists and is safer.
- Substituent Effects : The amidoxime route allows for functionalization at specific ring positions, enabling synthesis of derivatives with potential biological activity.
- Purity and Yield : Methods involving sulfonic acid intermediates and controlled hydrolysis typically yield high-purity products suitable for further chemical transformations.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-Pyridinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridinecarboxamides .
Scientific Research Applications
3-hydroxy-2-Pyridinecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-Pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-Methyl-2-Pyridinecarboximidamide (N'-Hydroxy-3-methyl-2-pyridinecarboximideamide)
Structural Differences : Replaces the hydroxyl group at the 3-position with a methyl (-CH₃) group.
Molecular Formula : C₇H₁₀N₃O (inferred).
Molecular Weight : ~151.18 g/mol (calculated).
Properties :
- The methyl group increases lipophilicity (higher logP) compared to the hydroxyl analog, enhancing membrane permeability but reducing aqueous solubility.
- Applications: Used as a synthetic intermediate, particularly in amidoxime-based metal chelators or pharmaceuticals. Its synthesis involves amidoximation of 3-methylpyridine-2-carbonitrile, as described in industrial protocols .
6-(Cyclohexyloxy)-3-Pyridinecarboximidamide and 2-(Cyclohexyloxy)-3-Pyridinecarboximidamide
Structural Differences : Feature a bulky cyclohexyloxy (-O-cyclohexyl) substituent at the 6- or 2-position instead of the hydroxyl group.
Molecular Formula : C₁₂H₁₇N₃O (both isomers) .
Molecular Weight : 219.28 g/mol.
Properties :
- The cyclohexyloxy group significantly increases lipophilicity and steric bulk, reducing solubility in polar solvents.
- Positional isomerism (2- vs. 6-substitution) alters electronic effects on the pyridine ring, influencing reactivity and binding affinity. For example, the 2-substituted isomer may exhibit stronger electronic effects on the carboximidamide group due to proximity. Applications: Potential use in drug discovery for targets requiring lipophilic ligands or as intermediates in agrochemical synthesis.
Pyrimidinecarboxamide Derivatives (e.g., 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-Pyrimidinecarboxamide)
Structural Differences: Pyrimidine core instead of pyridine, with additional triazolylphenyl and aminocyclohexyl substituents. Properties:
- The pyrimidine ring enhances hydrogen-bonding and π-stacking capabilities, often improving target specificity in pharmaceuticals.
- Complex substituents may confer selectivity for kinase inhibitors or antimicrobial agents.
Applications : Primarily explored in oncology and infectious disease research due to structural complexity and target versatility .
Comparative Data Table
Research Findings and Implications
- Polarity vs. Bioavailability : The hydroxyl group in 3-hydroxy-2-pyridinecarboximidamide enhances solubility but may limit blood-brain barrier penetration, whereas methyl or cyclohexyloxy derivatives balance lipophilicity for tissue-specific delivery .
- Synthetic Complexity : Hydroxyl-group incorporation may require protective-group strategies, increasing synthetic steps compared to methyl or cyclohexyloxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
